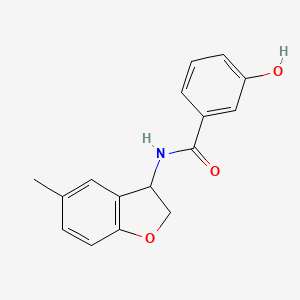![molecular formula C14H20O4 B7632667 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol](/img/structure/B7632667.png)
2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol, also known as DIOPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIOPE is a chiral molecule that belongs to the family of beta-adrenergic agonists and has been identified as a potent bronchodilator.
作用機序
The mechanism of action of 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol involves the activation of beta-adrenergic receptors, which are present in various tissues, including the lungs, heart, and skeletal muscle. Upon binding to these receptors, 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol induces the relaxation of smooth muscle, leading to bronchodilation and increased air flow. 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol also stimulates the breakdown of stored fats in adipose tissue, leading to increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol has been shown to have a range of biochemical and physiological effects. In addition to its bronchodilatory and lipolytic effects, 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol has been shown to increase heart rate and cardiac output, leading to increased blood flow and oxygen delivery to the tissues. 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
実験室実験の利点と制限
2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol has several advantages for use in lab experiments, including its high potency and selectivity for beta-adrenergic receptors, its chiral nature, and its ability to induce a range of physiological effects. However, 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol also has several limitations, including its potential toxicity at high doses, its short half-life, and its potential for off-target effects.
将来の方向性
There are several future directions for research on 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol. One area of interest is the development of new synthetic routes to improve the yield and purity of 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol. Another area of interest is the investigation of the potential therapeutic applications of 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol in the treatment of heart failure, obesity, and diabetes. Additionally, further research is needed to elucidate the mechanism of action of 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol and to identify potential off-target effects. Finally, the use of 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol as a chiral building block for the synthesis of novel pharmaceuticals and agrochemicals is an area of active research.
合成法
The synthesis of 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol involves the reaction of 2-(2-hydroxyphenyl)propan-2-ol with 1,3-dioxolane in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a base. The yield of 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
科学的研究の応用
2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol has been identified as a potent bronchodilator and has been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol has also been investigated for its potential applications in the treatment of heart failure, obesity, and diabetes. In agriculture, 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol has been shown to enhance plant growth and increase crop yield. In industry, 2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol has been used as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals.
特性
IUPAC Name |
2-[4-[2-(1,3-dioxolan-2-yl)ethoxy]phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-14(2,15)11-3-5-12(6-4-11)16-8-7-13-17-9-10-18-13/h3-6,13,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAJICRUFRCICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCC2OCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-5-[(2-methylpyrazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7632592.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol](/img/structure/B7632649.png)

![N,1-dimethyl-5-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-4-carboxamide](/img/structure/B7632671.png)
![(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B7632677.png)
![5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one](/img/structure/B7632679.png)
![N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7632684.png)
![4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632689.png)
![(2R)-2-methoxy-1-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7632692.png)
![2-methyl-N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B7632700.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-prop-2-enoxypyrrolidine](/img/structure/B7632708.png)